molecular formula C17H13Cl2NO2 B029946 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole CAS No. 114041-34-8

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole

Cat. No. B029946
M. Wt: 334.2 g/mol
InChI Key: MUUAMUZKWBQPCO-UHFFFAOYSA-N
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Description

  • "2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole" is a derivative in the class of carbazole compounds. Carbazole derivatives are known for their wide range of applications due to their unique chemical and physical properties.

Synthesis Analysis

  • The synthesis of carbazole derivatives often involves multi-step reactions, starting from basic carbazole compounds. An example is the synthesis of various carbazole derivatives from 1-hydroxycarbazole-2-carbaldehydes using different reagents, as explored by Sangeetha and Rajendra Prasad (2006) in their study of 2-acetylfuro[2,3-a]carbazoles and other derivatives (V. Sangeetha & K. J. Rajendra Prasad, 2006).

Molecular Structure Analysis

  • The molecular structure of carbazole derivatives typically features a planar carbazole moiety. For example, the structure of "3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)propenal" indicates a planar carbazole ring system, as detailed in a study by Aravindan et al. (2003) (P. G. Aravindan et al., 2003).

Chemical Reactions and Properties

  • Carbazole derivatives can undergo various chemical reactions, including chlorination, acetylation, and forming complexes with other compounds. For instance, the chlorination of N-acetylcarbazole has been studied by Mare, Dusouqui, and Johnson (1966) for its reactivity and product formation (P. Mare et al., 1966).

Safety And Hazards

This compound is flammable and harmful if swallowed. It causes severe skin burns and eye damage. It’s recommended to keep away from heat/sparks/open flames/hot surfaces, and to use only non-sparking tools. In case of contact, immediate medical attention is required .

Future Directions

As for future directions, 2-Chloropropionyl chloride is a valuable intermediate in a variety of fields, including the preparation of plant protection agents, pharmaceuticals, and dyestuffs . Its potential for further applications depends on ongoing research in these areas.

properties

IUPAC Name

1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUAMUZKWBQPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole

CAS RN

114041-34-8
Record name 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-CHLOROPROPIONYL)-6-CHLORO-9-ACETYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6YAY1U7B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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